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molecular formula C18H38N2O B1328776 Stearic acid hydrazide CAS No. 4130-54-5

Stearic acid hydrazide

Cat. No. B1328776
M. Wt: 298.5 g/mol
InChI Key: BYTFESSQUGDMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902144B2

Procedure details

1.8 g (4.52 mmol) stearic acid tert-butylcarbazate is dissolved in 3 ml trifluoracetic acid, stirred for 15 min and the solvent is removed under vacuum. The mixture is treated with 30 ml dry ether and the precipitate formed is filtered out and washed twice with 50 ml dry diethyl ether. After drying under high vacuum, 1.03 g stearic acid hydrazide is obtained; Rf=0.66 (ethyl acetate/methanol 1/1)
Name
stearic acid tert-butylcarbazate
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:6](=[O:9])[NH:7][NH2:8])(C)(C)C.[C:10](O)(=O)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26]C>FC(F)(F)C(O)=O>[C:6]([NH:7][NH2:8])(=[O:9])[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH3:10] |f:0.1|

Inputs

Step One
Name
stearic acid tert-butylcarbazate
Quantity
1.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(NN)=O.C(CCCCCCCCCCCCCCCCC)(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is removed under vacuum
ADDITION
Type
ADDITION
Details
The mixture is treated with 30 ml dry ether
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered out
WASH
Type
WASH
Details
washed twice with 50 ml dry diethyl ether
CUSTOM
Type
CUSTOM
Details
After drying under high vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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